molecular formula C13H17ClN2O4 B2965557 N'-(5-chloro-2-methylphenyl)-N-(2,2-dimethoxyethyl)oxamide CAS No. 922917-91-7

N'-(5-chloro-2-methylphenyl)-N-(2,2-dimethoxyethyl)oxamide

Cat. No.: B2965557
CAS No.: 922917-91-7
M. Wt: 300.74
InChI Key: BQPKXGUCMFLNCT-UHFFFAOYSA-N
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Description

N'-(5-chloro-2-methylphenyl)-N-(2,2-dimethoxyethyl)oxamide is a synthetic organic compound of significant interest in advanced chemical research and development. This oxamide derivative features a 5-chloro-2-methylphenyl moiety and a 2,2-dimethoxyethyl group, a structural motif that is often explored in medicinal chemistry and agrochemical science for its potential bioactivity. The specific applications, mechanism of action, and primary research value for this compound are currently under investigation. Researchers are encouraged to consult the primary scientific literature and internal experimental data for insights into its potential uses. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N'-(5-chloro-2-methylphenyl)-N-(2,2-dimethoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4/c1-8-4-5-9(14)6-10(8)16-13(18)12(17)15-7-11(19-2)20-3/h4-6,11H,7H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPKXGUCMFLNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(5-chloro-2-methylphenyl)-N-(2,2-dimethoxyethyl)oxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The molecular formula of this compound is C13H18ClN2O4C_{13}H_{18}ClN_{2}O_{4}, with a molecular weight of 290.75 g/mol. The compound features a chloro-substituted aromatic ring and a dimethoxyethyl side chain, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often exhibit:

  • Inhibition of Enzymatic Activity : Many oxamide derivatives are known to inhibit enzymes involved in various metabolic pathways.
  • Antimicrobial Properties : The presence of halogen and aromatic groups can enhance antimicrobial activity against a range of pathogens.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to modulate inflammatory responses.

Biological Activity Data

Biological ActivityDescriptionReference
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria.
Enzyme InhibitionInhibits specific enzymes related to metabolic pathways.
Anti-inflammatoryReduces inflammation in cellular models.

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibacterial agent.
  • Enzyme Inhibition
    • Research focused on the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. The findings indicated that this compound could serve as a lead for developing treatments for neurodegenerative diseases by enhancing cholinergic signaling.
  • Anti-inflammatory Activity
    • In vitro studies showed that the compound reduced the production of pro-inflammatory cytokines in macrophage cell lines, indicating its potential use in treating inflammatory diseases.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Amide Type Key Substituents Applications/Properties
This compound Oxamide 5-Chloro-2-methylphenyl, 2,2-dimethoxyethyl Likely pharmaceutical intermediate; enhanced solubility from dimethoxyethyl
N-(5-Chloro-2-methylphenyl)formamide Formamide 5-Chloro-2-methylphenyl Pharmaceutical intermediate; simpler structure with reduced hydrogen-bonding capacity
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Acetamide 2,6-Diethylphenyl, methoxymethyl Herbicide; lipophilic substituents enhance soil persistence
N'-(5-Chloro-2-cyanophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide Oxamide 5-Chloro-2-cyanophenyl, hydroxy-methylsulfanylbutyl Potential drug candidate; cyano group increases polarity, sulfanyl enhances metabolic stability

Physicochemical Properties

  • Solubility : The 2,2-dimethoxyethyl group in the target compound likely enhances aqueous solubility compared to alachlor’s methoxymethyl and diethylphenyl groups.
  • Crystal Packing : ’s crystal data reveal that N-(2,2-dimethoxyethyl) derivatives adopt Z-conformations stabilized by intramolecular hydrogen bonds (N11–O24, N18–O24), a feature that may extend to the target compound .

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